BenchChemオンラインストアへようこそ!

9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid

Pharmacokinetics Metabolite profiling Bioequivalence

9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid (CAS 182439-11-8), systematically named 4-[9-(2,2,2-trifluoroethylcarbamoyl)fluoren-9-yl]butanoic acid, is a fully characterized oxidative N-dealkylation metabolite of the microsomal triglyceride transfer protein (MTP) inhibitor lomitapide. It is designated Lomitapide Metabolite M3 and is formed via cytochrome P450 3A4 (CYP3A4)-mediated metabolism.

Molecular Formula C₂₀H₁₈F₃NO₃
Molecular Weight 377.36
CAS No. 182439-11-8
Cat. No. B1145134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid
CAS182439-11-8
Molecular FormulaC₂₀H₁₈F₃NO₃
Molecular Weight377.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCC(=O)O)C(=O)NCC(F)(F)F
InChIInChI=1S/C20H18F3NO3/c21-20(22,23)12-24-18(27)19(11-5-10-17(25)26)15-8-3-1-6-13(15)14-7-2-4-9-16(14)19/h1-4,6-9H,5,10-12H2,(H,24,27)(H,25,26)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic Acid (CAS 182439-11-8): A Defined Lomitapide Metabolite Reference Standard for Bioanalytical and Quality Control Workflows


9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid (CAS 182439-11-8), systematically named 4-[9-(2,2,2-trifluoroethylcarbamoyl)fluoren-9-yl]butanoic acid, is a fully characterized oxidative N-dealkylation metabolite of the microsomal triglyceride transfer protein (MTP) inhibitor lomitapide. It is designated Lomitapide Metabolite M3 and is formed via cytochrome P450 3A4 (CYP3A4)-mediated metabolism [1]. The compound retains the entire fluorene‑trifluoroethyl carboxamide moiety of the parent drug and is supplied as a regulatory-compliant reference standard for analytical method development, method validation, and quality control applications during pharmaceutical development .

Why Lomitapide Metabolite M3 Cannot Be Replaced by M1 or Other In-Class Analogs for Regulated Bioanalytical and Impurity Profiling Work


Lomitapide undergoes CYP3A4-catalyzed oxidative N-dealkylation that cleaves the parent molecule into two structurally and pharmacokinetically distinct fragments: M1, which retains the piperidine‑biphenyl portion, and M3, which retains the fluorene‑trifluoroethyl carboxamide portion [1]. These fragments differ in molecular weight (M3: 377.36 g/mol vs. M1: 348.37 g/mol), chromatographic retention, mass spectrometric fragmentation, and systemic exposure. In human pharmacokinetic studies, the geometric mean Cmax of M3 exceeded that of M1 by more than 12-fold, and the AUC0‑∞ was over 5-fold higher [2]. Consequently, M1 cannot substitute for M3 as a calibrator or quality control material in plasma-based bioanalytical assays, nor can it serve as the appropriate reference marker for the fluorene-containing degradation products and process impurities that must be monitored in lomitapide drug substance and product.

Quantitative Comparator-Based Evidence for 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic Acid (Lomitapide M3) versus M1


M3 achieves a 12.3-fold higher peak plasma concentration (Cmax) than M1 after lomitapide administration

In a Phase 1, open-label, randomized study in healthy female subjects (NCT02080468) who received a single oral 20 mg dose of lomitapide, the geometric mean maximum plasma concentration (Cmax) of metabolite M3 was 36.3 ng/mL (CV 32.1%), while the Cmax of metabolite M1 was 2.96 ng/mL (CV 27.0%) [1]. The resulting M3/M1 Cmax ratio is 12.3, establishing M3 as the predominant circulating species immediately available for quantification in plasma.

Pharmacokinetics Metabolite profiling Bioequivalence

Total systemic exposure (AUC0-∞) of M3 exceeds that of M1 by 5.1-fold

From the same clinical study (NCT02080468), the geometric mean area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞) for M3 was 463 ng·h/mL (CV 40.9%), compared with 91.4 ng·h/mL (CV 35.8%) for M1 [1]. The 5.1-fold greater total exposure of M3 confirms that the fluorene-containing fragment dominates the systemic metabolite pool over the entire sampling interval.

Pharmacokinetics Drug metabolism Exposure comparison

M3 exhibits a 5.8-hour longer terminal elimination half-life than M1

The apparent terminal elimination half-life (t1/2) of M3 was 38.3 hours (geometric mean, CV 32.7%), compared with 32.5 hours (CV 20.3%) for M1, following a single 20 mg dose of lomitapide [1]. The 5.8-hour longer half-life of M3 indicates slower elimination and potential for accumulation upon repeated dosing, making M3 the more persistent plasma marker for compliance and bioequivalence assessments.

Pharmacokinetics Half-life Metabolite accumulation

M3 is the sole metabolite retaining the fluorene core and is supplied as a pharmacopeia-traceable reference standard for impurity testing

Unlike M1, which comprises only the piperidine-biphenyl portion of lomitapide, M3 retains the 9H-fluorene-9-carboxamide moiety substituted with the 2,2,2-trifluoroethyl group [1]. This structural feature endows M3 with a distinct UV chromophore (fluorene λmax ≈ 261 nm) and characteristic mass spectrometric fragmentation pattern. M3 is commercially supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability) and is explicitly intended for HPLC and LC-MS/MS impurity analysis as well as pharmacopeial method validation .

Reference standard Impurity profiling Pharmaceutical quality control

High-Impact Application Scenarios for 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic Acid (Lomitapide M3)


Bioanalytical method development and validation for lomitapide therapeutic drug monitoring

M3 serves as the primary calibrator and quality control standard for LC-MS/MS methods quantifying lomitapide metabolites in human plasma. Its 12.3-fold higher Cmax and 5.1-fold higher AUC0-∞ relative to M1 [1] ensure superior assay sensitivity and linearity across clinically relevant concentration ranges, directly supporting pharmacokinetic bridging studies and therapeutic drug monitoring programs required by regulatory agencies.

Pharmaceutical impurity profiling and stability-indicating method validation

As the only metabolite/impurity reference standard that retains the intact fluorene-trifluoroethyl carboxamide pharmacophore, M3 is essential for HPLC and LC-MS methods designed to detect and quantify fluorene-containing process impurities and oxidative degradation products in lomitapide drug substance and finished dosage forms. Its pharmacopeia-traceable certification satisfies ICH Q3A/Q3B requirements for impurity identification and qualification in ANDA and DMF submissions.

Drug-drug interaction (DDI) and CYP3A4 phenotyping studies

Because M3 is exclusively formed via CYP3A4-mediated N-dealkylation [1], its plasma concentration and M3/M1 ratio serve as a sensitive endogenous probe for CYP3A4 activity in vivo. Quantitative M3 data from clinical DDI studies allow precise assessment of perpetrator or victim effects of co-administered drugs on lomitapide metabolism, informing dose-adjustment recommendations and regulatory labeling.

Bioequivalence and formulation bridging studies for generic lomitapide products

Given that M3 is the predominant circulating metabolite with a 38.3-hour half-life (vs. 32.5 h for M1) [1], it is the most robust pharmacokinetic endpoint for establishing bioequivalence between test and reference lomitapide formulations. Its sustained plasma levels minimize intra-subject variability and reduce the number of time points required for accurate AUC estimation, improving study power and cost-efficiency.

Quote Request

Request a Quote for 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.